molecular formula C11H12ClF2NO B6304237 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine CAS No. 2027537-28-4

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine

Cat. No. B6304237
CAS RN: 2027537-28-4
M. Wt: 247.67 g/mol
InChI Key: AESMEDYOZOMVMK-UHFFFAOYSA-N
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Description

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine is a chemical compound with the molecular formula C11H12ClF2NO . It has a molecular weight of 247.67 .


Molecular Structure Analysis

The molecular structure of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine is not explicitly provided in the sources retrieved . For a detailed molecular structure analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods can be used.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine are not fully detailed in the sources retrieved . For a comprehensive analysis of its properties, various analytical techniques such as spectroscopy, chromatography, or thermal analysis could be used.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods, including cyclization reactions and reduction processes. For instance, Cheng Chuan (2011) discussed the synthesis of a similar compound, 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, highlighting the efficiency of the synthesis method used (Cheng Chuan, 2011).
  • Molecular Structure and Properties : Studies have also focused on the structural analysis of similar compounds. For example, the work by Komissarov et al. (1991) investigated the unusual synthesis and thermochromic properties of a structurally related compound, revealing insights into its conformational features (Komissarov et al., 1991).

Potential Therapeutic Applications

  • Antitumor Activity : Some studies have explored the potential therapeutic applications of compounds with structural similarities. For example, Ji et al. (2018) synthesized a compound for its distinct inhibitory capacity against cancer cell lines (Ji et al., 2018).

Chemical Reactions and Interactions

  • Chemical Behavior : The compound and its derivatives have been used to study various chemical reactions. For example, Ayediran et al. (1977) explored the reaction of morpholine with 2,4-dinitrophenyl phenyl ether, providing insights into the mechanism of nucleophilic aromatic substitution (Ayediran et al., 1977).

properties

IUPAC Name

4-[(3-chloro-2,6-difluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMEDYOZOMVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217897
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine

CAS RN

2027537-28-4
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2027537-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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